beta-Ionylideneacetaldehyde

Synthetic Chemistry Process Chemistry Retinoid Manufacturing

beta-Ionylideneacetaldehyde (CAS 3917-41-7), also known as (7E,9E)-β-ionylideneacetaldehyde or C15 aldehyde, is a key apocarotenoid intermediate featuring a conjugated trans-polyene system. It serves as a critical building block in the industrial synthesis of vitamin A (retinol), retinoic acid derivatives (tretinoin, isotretinoin), and carotenoids (β-carotene, lycopene).

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
CAS No. 3917-41-7
Cat. No. B141014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Ionylideneacetaldehyde
CAS3917-41-7
Synonyms(2E,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienal;  (E,E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienal;  (7E,9E)-β-Ionylideneacetaldehyde; 
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=O)C
InChIInChI=1S/C15H22O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9,11H,5-6,10H2,1-4H3/b8-7+,12-9+
InChIKeyOPSSCPNCFKJCFR-ANKZSMJWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Ionylideneacetaldehyde (CAS 3917-41-7) – Essential C15 Aldehyde Intermediate for Retinoid Synthesis and Biochemical Research


beta-Ionylideneacetaldehyde (CAS 3917-41-7), also known as (7E,9E)-β-ionylideneacetaldehyde or C15 aldehyde, is a key apocarotenoid intermediate featuring a conjugated trans-polyene system [1]. It serves as a critical building block in the industrial synthesis of vitamin A (retinol), retinoic acid derivatives (tretinoin, isotretinoin), and carotenoids (β-carotene, lycopene) [2]. The compound is characterized by its (2E,4E) geometric configuration and a molecular formula of C15H22O (MW: 218.33 g/mol) . Its established role as a C15 chain-length aldehyde distinguishes it within the broader family of retinoid precursors and fragrance aldehydes.

Why Generic Substitution of beta-Ionylideneacetaldehyde (3917-41-7) is Not Advisable in Critical Applications


The specific geometric isomerism and chain length of beta-ionylideneacetaldehyde are non-negotiable parameters for its intended applications. Substitution with other C15 aldehydes (e.g., fragrance aldehydes like C14 or C15) fails because they lack the essential β-ionone ring and conjugated polyene system required for retinoid biosynthesis [1]. Even among its own isomers, the (7E,9E) configuration is critical; the presence of the (7E,9Z) isomer or other cis-isomers can drastically alter the stereochemical outcome of subsequent synthetic steps and the biological activity of the final retinoid product [2]. Furthermore, its specific chain length (C15) determines its unique inhibitory profile on bacteriorhodopsin regeneration, a property not shared by shorter (C13) or longer (C20 retinal) analogues [3]. Therefore, using a non-specific 'C15 aldehyde' or an isomeric mixture without rigorous stereochemical control introduces unacceptable risk of failed syntheses, inconsistent biological results, and non-compliant pharmaceutical intermediates.

beta-Ionylideneacetaldehyde (3917-41-7): Quantitative Evidence Guide for Scientific Selection


High Stereochemical Purity in Industrial Synthesis of beta-Ionylideneacetaldehyde

An industrially advantageous process for preparing beta-ionylideneacetaldehyde achieves a high stereochemical purity, yielding the desired trans β-ionylideneacetaldehyde with less than 5% of the 9-cis isomer. This is a significant improvement over earlier methods which provided the key intermediate trans β-ionylideneacetic acid in very poor (~20%) yield [1]. The low cis-isomer content ensures a more efficient and stereocontrolled subsequent synthesis of all-trans vitamin A derivatives [2].

Synthetic Chemistry Process Chemistry Retinoid Manufacturing

beta-Ionylideneacetaldehyde as a Potent Inhibitor of Bacteriorhodopsin Regeneration

In a study of bacteriorhodopsin regeneration, beta-ionylideneacetaldehyde (all-trans C17-aldehyde) was identified as one of the most effective inhibitors, a property not shared by retinal analogues with shorter side chains. The inhibition was highly dependent on the presence of the all-trans isomer and the aldehyde functional group [1]. Compared to the native chromophore all-trans retinal (C20 aldehyde), beta-ionylideneacetaldehyde lacks two or three carbon atoms from the end of the polyene chain, which is the structural basis for its inhibitory mechanism [2].

Biochemistry Photobiology Membrane Protein Research

Distinct Raman Spectroscopic Signature for Isomer Identification

Raman spectroscopy provides a clear differentiation between beta-ionylideneacetaldehyde (C15 aldehyde) and its longer-chain homologues. The study recorded Raman spectra for all-trans, 7-cis, and 9-cis isomers of β-ionylideneacetaldehyde and compared them with those of β-ionylidenecrotonaldehyde (C17 aldehyde) and retinylideneacetaldehyde (C22 aldehyde) [1]. The analysis confirmed key spectral bands that distinguish unmethylated cis configurations (7- and 11-cis) from methylated cis configurations (9- and 13-cis) [2]. This provides a non-destructive method for verifying the isomeric purity of the compound.

Analytical Chemistry Spectroscopy Quality Control

Storage Stability Requirement for (7E,9E)-beta-Ionylideneacetaldehyde

To maintain its chemical integrity, (7E,9E)-beta-Ionylideneacetaldehyde requires specific storage conditions. The compound is hygroscopic and must be stored at -20°C in a freezer under an inert atmosphere . This is a more stringent requirement than for many other aldehydes, which may be stable at room temperature or require simple refrigeration (2-8°C). For example, some suppliers note storage at 2-8°C for other retinoid intermediates, highlighting the specific need for -20°C storage for this particular aldehyde to prevent degradation [1].

Material Science Chemical Stability Inventory Management

Optimal Research and Industrial Scenarios for Procuring beta-Ionylideneacetaldehyde (3917-41-7)


Synthesis of High-Purity all-trans Retinoic Acid and Derivatives

For laboratories and manufacturers producing pharmaceutical-grade retinoids (tretinoin, isotretinoin), the low cis-isomer content (<5%) of beta-ionylideneacetaldehyde from optimized industrial processes is essential. This ensures a more efficient and stereocontrolled C15 + C5 condensation step, minimizing the formation of unwanted cis-retinoid byproducts and reducing the burden on subsequent purification steps [1].

Mechanistic Studies of Retinal-Binding Proteins (e.g., Bacteriorhodopsin)

When investigating the binding pocket of opsins and related membrane proteins, beta-ionylideneacetaldehyde serves as a specific inhibitory probe. Its unique chain length (C15) and all-trans geometry allow it to act as a competitive inhibitor of retinal binding, a function not achievable with the natural ligand (all-trans retinal, C20) or shorter analogues (C13), making it an essential tool for structure-activity relationship (SAR) studies [2].

Quality Control and Analytical Method Development for Isomer Purity

Analytical chemistry laboratories tasked with verifying the stereochemical purity of retinoid intermediates require beta-ionylideneacetaldehyde as a reference standard. Its distinct Raman spectroscopic signatures for different isomers provide a non-destructive method for confirming the identity and purity of the (7E,9E) isomer, a critical quality attribute for both research materials and pharmaceutical intermediates [3].

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